2-Chloro-1,1-dimethoxycyclohexane
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Overview
Description
2-Chloro-1,1-dimethoxycyclohexane is an organic compound with the molecular formula C8H15ClO2. It is a derivative of cyclohexane, where two methoxy groups and one chlorine atom are attached to the first carbon of the cyclohexane ring. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1,1-dimethoxycyclohexane typically involves the reaction of cyclohexanone with methanol in the presence of hydrochloric acid. The reaction proceeds through the formation of an intermediate, cyclohexanone dimethyl ketal, which is then chlorinated to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1,1-dimethoxycyclohexane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide or amine groups.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can be reduced to form cyclohexane derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide, ammonia, and other nucleophiles. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used for reduction reactions.
Major Products Formed
Substitution: Products include 1,1-dimethoxycyclohexane derivatives with different substituents replacing the chlorine atom.
Oxidation: Products include cyclohexanone derivatives.
Reduction: Products include cyclohexane derivatives with reduced functional groups.
Scientific Research Applications
2-Chloro-1,1-dimethoxycyclohexane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-1,1-dimethoxycyclohexane involves its interaction with nucleophiles and electrophiles. The chlorine atom and methoxy groups make the compound reactive towards various chemical species. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparison with Similar Compounds
Similar Compounds
1,1-Dimethoxycyclohexane: Lacks the chlorine atom, making it less reactive in substitution reactions.
1-Chloro-1-methoxycyclohexane: Contains only one methoxy group, resulting in different reactivity and properties.
Cyclohexanone dimethyl ketal: An intermediate in the synthesis of 2-Chloro-1,1-dimethoxycyclohexane.
Uniqueness
This compound is unique due to the presence of both chlorine and methoxy groups on the same carbon atom, which imparts distinct reactivity and properties compared to similar compounds.
Properties
CAS No. |
65933-44-0 |
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Molecular Formula |
C8H15ClO2 |
Molecular Weight |
178.65 g/mol |
IUPAC Name |
2-chloro-1,1-dimethoxycyclohexane |
InChI |
InChI=1S/C8H15ClO2/c1-10-8(11-2)6-4-3-5-7(8)9/h7H,3-6H2,1-2H3 |
InChI Key |
MQDHNJMXBCMOBF-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CCCCC1Cl)OC |
Origin of Product |
United States |
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